This compound serves as a precursor in the synthesis of a ratiometric fluorescent probe for the specific detection of cysteine over homocysteine and glutathione. This probe exhibits a significant fluorescence intensity change upon interaction with cysteine, allowing for its selective detection. [Source: Sigma-Aldrich product page, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, ]
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide plays a role in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II (CaMKII). CaMKII is a crucial enzyme involved in various cellular processes, and its inhibition holds potential in treating neurological disorders. [Source: Sigma-Aldrich product page, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, ]
This compound acts as a starting material for the preparation of fluorinated spirobenzofuran piperidines, which serve as potential S1 receptor ligands. The S1 receptor is implicated in various physiological functions, and its ligands hold promise in developing drugs for diverse therapeutic applications. [Source: Sigma-Aldrich product page, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, ]
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide finds use in the synthesis of antitumor agents. While the specific mechanisms and details of these agents are beyond the scope of this response, this application highlights the potential of this compound in exploring novel cancer therapeutics. [Source: Sigma-Aldrich product page, (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide, ]
The key feature of the molecule is the phosphonium cation. It consists of a central phosphorus atom (P) bonded to three phenyl (Ph) groups and a methylene group (CH2) which further connects to a 1,3-dioxolane ring (C3H4O2). The positive charge resides on the phosphorus atom due to the formal loss of a halide (usually chloride or bromide) [].
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is primarily used as a Wittig reagent in a Wittig reaction. This reaction involves the reaction of the ylide with a carbonyl compound (aldehyde or ketone) to form an alkene and triphenylphosphine oxide (Ph3P=O) [].
Balanced Chemical Equation for the Wittig Reaction:
(Ph)₃P⁺-CH₂-C₃H₄O₂ + R¹₂C=O → R¹₂C=CH₂ + Ph₃P=O
(Where R¹ and R² are alkyl or aryl groups)
The reaction proceeds through a nucleophilic attack by the carbon atom with the negative charge on the ylide (stabilized by the adjacent phosphorus atom) on the carbonyl carbon. This forms a new carbon-carbon double bond and expels the triphenylphosphine oxide.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide can also undergo decomposition reactions. Under strong basic conditions, the 1,3-dioxolane ring can cleave, releasing formaldehyde (H₂C=O) and a triphenylphosphonium derivative.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is typically a white or slightly yellow crystalline solid []. Specific data on melting point, boiling point, and solubility is not readily available. However, similar Wittig reagents tend to be hygroscopic (absorb moisture from the air) and soluble in polar organic solvents like dichloromethane, dimethylformamide (DMF), and acetonitrile.
Irritant